methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate
Overview
Description
Methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate is a complex organic compound that features a benzoate ester, a nitro group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the formation of the imidazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole ring, which is known for its biological activity.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-[(4-methyl-1H-imidazol-2-yl)sulfanyl]benzoate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)oxy]benzoate: Similar structure but with an oxy group instead of a sulfanyl group
Uniqueness
Methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenyl group enhances its stability and potential interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
methyl 3-nitro-4-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-16(21)12-7-8-15(14(9-12)20(22)23)25-17-18-10-13(19-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFVDTWJQMRGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=NC=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.